Acetyl dihydrobetulinic acid

Description

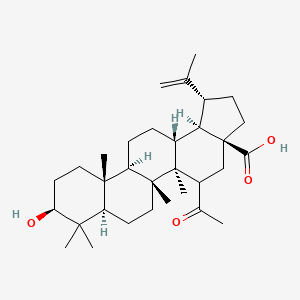

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H50O4 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-18(2)20-11-16-32(27(35)36)17-22(19(3)33)31(8)21(26(20)32)9-10-24-29(6)14-13-25(34)28(4,5)23(29)12-15-30(24,31)7/h20-26,34H,1,9-17H2,2-8H3,(H,35,36)/t20-,21+,22?,23-,24+,25-,26+,29-,30+,31-,32-/m0/s1 |

InChI Key |

NBMJCMMFPZWBMR-BHJXUBRQSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(C(C2)C(=O)C)C)C)(C)C)O)C)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Chemo Enzymatic Pathways of Acetyl Dihydrobetulinic Acid Precursors

Endogenous Biosynthetic Routes to Lupane (B1675458) Skeletons

In nature, particularly in plants, the synthesis of lupane-type triterpenoids follows a conserved and elaborate route, beginning with fundamental carbon units. researchgate.net This process is responsible for creating a vast diversity of triterpenoid (B12794562) structures. tandfonline.com

The biosynthesis of all isoprenoids, including triterpenoids, begins with the formation of five-carbon (C5) building blocks. In the cytoplasm of eukaryotes, this is accomplished via the mevalonate (B85504) (MVA) pathway. wikipedia.orgnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA. wikipedia.orgyeastgenome.org

The key steps involve the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase. wikipedia.orgnih.gov This step is a major rate-limiting point in the pathway. nih.gov Subsequent phosphorylation and decarboxylation reactions convert mevalonate into the universal C5 isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.orgnih.gov These two molecules are the fundamental units for building all terpene structures. wikipedia.org

Key Enzymes of the Mevalonate Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory enzyme. wikipedia.orgnih.gov |

| Mevalonate kinase | MK | Phosphorylates mevalonate. nih.gov |

| Phosphomevalonate kinase | PMK | Adds a second phosphate (B84403) group to phosphomevalonate. nih.gov |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates diphosphomevalonate to form IPP. nih.gov |

The C5 units, IPP and DMAPP, are sequentially condensed to form larger prenyl diphosphates. Two molecules of IPP and one molecule of DMAPP are joined to create the C15 intermediate, farnesyl diphosphate (FPP). nih.govoup.com In a critical branching point, two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by squalene (B77637) synthase (SQS), to form the C30 linear hydrocarbon, squalene. oup.comfrontiersin.org

Squalene itself is not yet a cyclic triterpenoid. It must first be activated through an epoxidation reaction catalyzed by squalene epoxidase (SQE), which converts it to (3S)-2,3-oxidosqualene. nih.govwikipedia.org This epoxide is the direct precursor for the cyclization into a multitude of triterpene skeletons. tandfonline.comnih.gov The formation of the characteristic pentacyclic lupane structure is catalyzed by a specific oxidosqualene cyclase (OSC) known as lupeol (B1675499) synthase. wikipedia.orgresearchgate.net This enzyme orchestrates a complex cascade of bond formations and rearrangements, initiated by the protonation of the epoxide ring, to yield lupeol as its primary product. rsc.orgmdpi.com

Enzymatic Steps from FPP to Lupeol

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| Squalene Synthase | SQS | Farnesyl Diphosphate (FPP) | Squalene |

| Squalene Epoxidase | SQE | Squalene | 2,3-Oxidosqualene |

Once the foundational lupeol skeleton is formed, it undergoes a series of oxidative decorations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.org These enzymes are crucial for creating the vast structural diversity of triterpenoids by introducing functional groups like hydroxyls, carbonyls, and carboxyls at specific positions on the scaffold. frontiersin.orgnih.gov

The conversion of lupeol to betulinic acid—a direct precursor to dihydrobetulinic acid—is a key example of this process. This transformation involves a three-step oxidation of the methyl group at the C-28 position. mdpi.comnih.govmpg.de This sequence is typically catalyzed by a single multifunctional CYP enzyme, often from the CYP716 family. frontiersin.orgnih.gov The reaction proceeds from lupeol to betulin (B1666924) (the alcohol intermediate), then to betulinic aldehyde, and finally to betulinic acid (the carboxylic acid). mpg.deresearchgate.net

CYP-Mediated Oxidation of the Lupeol Scaffold

| Enzyme Family | Example Enzyme | Transformation |

|---|---|---|

| CYP716 | CYP716A12 | Lupeol → Betulin (C-28 hydroxylation) mdpi.comfrontiersin.org |

| CYP716 | CYP716A12 | Betulin → Betulinic Aldehyde (C-28 oxidation) researchgate.net |

Heterologous Biosynthesis and Metabolic Engineering for Enhanced Triterpenoid Production

The natural abundance of many valuable triterpenoids, including precursors to acetyl dihydrobetulinic acid, is often very low in their native plants. rsc.orgosaka-u.ac.jp This limitation has driven the development of metabolic engineering and synthetic biology approaches to produce these compounds in more tractable host organisms. oup.com

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as "cell factories." researchgate.netnih.gov These organisms are genetically well-characterized and can be engineered to express the entire biosynthetic pathway for a target triterpenoid. researchgate.netrsc.org Strategies to enhance production include:

Introducing heterologous pathway genes : Expressing plant-derived genes for lupeol synthase and the necessary CYPs in the microbial host. researchgate.net

Boosting precursor supply : Overexpressing key enzymes of the native MVA pathway in yeast to increase the pool of FPP and squalene. acs.org

Blocking competing pathways : Downregulating or knocking out genes that divert precursors away from the desired product, such as the pathways for sterol biosynthesis in yeast. acs.org

Plant-based systems, particularly transient expression in Nicotiana benthamiana, have also emerged as a rapid and effective method for producing high levels of triterpenoids. oup.comosaka-u.ac.jp

Examples of Heterologous Triterpenoid Production Systems

| Host Organism | Target Compound(s) | Engineering Strategy | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Lupeol, Betulin, Betulinic Acid | Expression of lupeol synthase and CYP/CPR; downregulation of Erg9. | researchgate.net |

| Saccharomyces cerevisiae | β-amyrin, Lupeol | Establishment of a heterologous production platform. | researchgate.net |

| Escherichia coli | Ambrein (a triterpenoid) | Integration of squalene synthase and co-expression of cyclases. | nih.gov |

| Nicotiana benthamiana | Maslinic Acid | Transient expression of five biosynthetic enzyme genes. | osaka-u.ac.jp |

Chemo-Enzymatic Approaches in Triterpenoid Synthesis

Chemo-enzymatic synthesis represents a powerful strategy that merges the efficiency and scalability of traditional chemical synthesis with the unparalleled selectivity of biological catalysts. nih.govscispace.com This approach is particularly useful for modifying complex natural products like triterpenoids, where achieving specific regio- and stereochemical transformations through purely chemical means can be challenging and require extensive protecting group chemistry. mdpi.combibliotekanauki.pl

This hybrid methodology can involve several strategies:

Biotransformation : Using whole-cell systems, such as fungal or bacterial cultures, to perform specific modifications on a supplied substrate. A common example is the biotransformation of the abundant and inexpensive betulin into the more valuable betulinic acid. nih.govresearchgate.net

Isolated Enzyme Reactions : Employing purified enzymes to catalyze a specific step in a longer synthetic route. This allows for clean, high-yield conversions without side products. nih.gov

Enzymatic Cascades : Combining multiple enzymes in a one-pot reaction to perform a series of sequential transformations, mimicking a natural biosynthetic pathway outside of a living cell. nih.gov

These methods provide a sustainable and efficient alternative for producing complex molecules and their derivatives, bridging the gap between natural biosynthesis and total chemical synthesis. nih.gov

Synthetic Methodologies and Advanced Structural Modifications of Acetyl Dihydrobetulinic Acid and Analogues

Chemical Synthesis of Dihydrobetulinic Acid Core Structures

The foundation for creating diverse analogues of acetyl dihydrobetulinic acid lies in the efficient synthesis of the dihydrobetulinic acid core. This typically begins with the more abundant natural product, betulin (B1666924), which is then chemically transformed.

A critical step in the synthesis of betulinic acid from betulin is the selective oxidation of the primary hydroxyl group at the C-28 position, while preserving the secondary hydroxyl group at C-3. uqac.ca A variety of reagents and methods have been developed to achieve this selectivity.

One common approach involves the use of chromium (VI) compounds. For instance, chromic oxide adsorbed on silica (B1680970) gel can selectively oxidize the primary alcohol of betulin to betulinal. uqac.ca This intermediate can then be further oxidized to betulinic acid using potassium permanganate (B83412). uqac.ca Another method utilizes Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid) for the direct oxidation of betulin to betulinic acid, although this can sometimes lead to the formation of betulonic acid as a byproduct. researchgate.net To improve selectivity, solid-supported chromium oxide and potassium permanganate have been employed in a two-step process. nih.gov

More environmentally benign methods have also been explored. The use of 2,2,6,6-tetramethyl-piperidin-1-oxyl (TEMPO) as a catalyst in conjunction with co-oxidants like sodium hypochlorite (B82951) (NaClO) and sodium chlorite (B76162) (NaClO₂) offers a selective oxidation of betulin to betulinic acid under milder conditions. nih.gov Gold-supported catalysts have also shown promise in the liquid-phase oxidation of betulin, where the nature of the support material can influence the selectivity towards betulinic acid or other oxidation products. abo.fi

Once betulinic acid is obtained, the synthesis of dihydrobetulinic acid is achieved through the selective reduction of the double bond at the C-20(29) position. This is typically accomplished through catalytic hydrogenation.

The synthesis of the dihydrobetulinic acid core often involves multiple steps, including the protection of certain functional groups to allow for selective reactions at other positions. For example, the C-3 hydroxyl group can be protected as an acetate (B1210297) ester before carrying out modifications at other parts of the molecule. nih.gov This protecting group can then be removed later in the synthetic sequence.

Strategic derivatization of the dihydrobetulinic acid core allows for the introduction of a wide array of functional groups, leading to the creation of libraries of analogues for biological screening. These multi-step conversions are essential for exploring the structure-activity relationships of this class of compounds.

Targeted Functionalization at Key Positions

The dihydrobetulinic acid scaffold presents several key positions for targeted functionalization: the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-19 isopropenyl unit (in the case of betulinic acid, which is then saturated to the dihydro form). Modifications at these sites have been shown to significantly impact the biological activity of the resulting analogues.

The secondary hydroxyl group at the C-3 position is a common site for modification. Esterification is a straightforward method to introduce a variety of substituents. This is often achieved by reacting the C-3 hydroxyl group with an appropriate acid anhydride (B1165640) or acyl chloride in the presence of a base or a coupling agent like 4-(dimethylamino)pyridine (DMAP). mdpi.comnih.gov For instance, esterification with 2,2-dimethylsuccinic anhydride led to the development of bevirimat (B1684568) (3-O-(3′,3′-dimethylsuccinyl)betulinic acid), a potent anti-HIV agent. nih.gov

Amidation at the C-3 position is also a valuable strategy. This typically involves a multi-step process where the C-3 hydroxyl group is first oxidized to a ketone (betulonic acid), which is then converted to an oxime. Subsequent reduction of the oxime yields a primary amine at the C-3 position. This amine can then be acylated to form a wide range of amide derivatives. nih.gov

Table 1: Examples of C-3 Ester and Amide Derivatives of Betulinic Acid Analogues and their Reported Activities

| Compound | Modification at C-3 | Reported Biological Activity |

| Bevirimat | 3-O-(3′,3′-dimethylsuccinyl) ester | Anti-HIV nih.gov |

| BA-peptide conjugates | Amino acid esters | Anti-inflammatory nih.gov |

| BA-based primary amine derivatives | Amides | Varied biological activities nih.gov |

The carboxylic acid at the C-28 position is another key handle for derivatization. It can be readily converted into amides, esters, and other functional groups.

Amides: Amide derivatives are commonly synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine. mdpi.com This method has been used to prepare a wide range of amide derivatives with diverse biological activities. mdpi.comnih.gov

Esters: Esterification at the C-28 position can be achieved by reacting the carboxylic acid with an alkyl halide in the presence of a base, or by coupling the carboxylic acid with an alcohol using a condensing agent. mdpi.com

Phosphonates: Phosphonate derivatives at the C-28 position have also been synthesized. A convenient method involves the reaction of the triterpenic acid with O,O-dialkyl-ω-bromoalkane phosphonates in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net These derivatives are often explored for their potential antiviral and anticancer properties. citedrive.commdpi.com

Table 2: Examples of C-28 Derivatives of Betulinic Acid Analogues and their Reported Activities

| Compound Type | Modification at C-28 | Reported Biological Activity |

| Amide derivatives | Various amides | Anti-HIV, Cytotoxic nih.govnih.gov |

| Ester derivatives | Various esters | Anti-inflammatory, Antitumor nih.govnih.gov |

| Phosphonate derivatives | Phosphonates | Antiviral, Cytotoxic researchgate.netcitedrive.com |

The isopropenyl group at C-19 of betulinic acid is a site for various chemical transformations. Ozonolysis of the double bond can lead to the formation of a 20-oxo-lupane type triterpenoid (B12794562), which serves as a scaffold for further modifications, such as the synthesis of chalcone (B49325) derivatives. mdpi.com

Saturation of the C-20(29) double bond to yield dihydrobetulinic acid derivatives is a common strategy that has been shown to modulate biological activity. For example, 20(29)-dihydrobetulinic acid has demonstrated potent inhibitory activity against Leishmania donovani. nih.gov The hydrogenation of this double bond is a key step in the synthesis of this compound and its analogues.

Further modifications at this position can include the introduction of nitrogen-containing heterocycles, such as 1,2,3-triazoles, via "click" chemistry after conversion of the isopropenyl group to an alkyne. researchgate.net Phosphonate groups have also been introduced at the C-30 position (part of the original isopropenyl unit) via the Michaelis-Arbuzov reaction of a bromo-derivative. nih.gov

A-Ring Rearrangements and Functionalization (e.g., A-Seco Derivatives, Fused Heterocycles)

The A-ring of the lupane (B1675458) skeleton is a prime target for structural modifications, leading to derivatives with significantly altered chemical and biological profiles. Key strategies include ring-opening reactions to form A-seco derivatives and the construction of fused heterocyclic systems.

A-Seco Derivatives: The oxidative cleavage of the A-ring in lupane-type triterpenoids yields 3,4-seco derivatives, fundamentally altering the molecule's conformation and polarity. A general approach to these derivatives involves the initial conversion of dihydrobetulin to 3,4-seco-lupane 3-nitriles. researchgate.net Subsequent oxidation of these nitriles with reagents like selenium dioxide (H₂SeO₃) can introduce aldehyde functionalities at the C-24 position. researchgate.net Further transformations of these A-seco derivatives can lead to a variety of functional groups, expanding the chemical diversity of this class of compounds. For instance, ozonolysis of the exomethylene group in 3,4-seco-lupane triterpenoids can produce methyl ketones, which can then undergo intramolecular cyclization reactions. researchgate.net

Fused Heterocycles: The fusion of heterocyclic rings to the A-ring of the triterpenoid scaffold has been a fruitful strategy for generating novel analogues. This approach often starts with the conversion of betulinic acid to methyl betulonate, which serves as a key intermediate. nih.govnih.gov Various oxygen- and nitrogen-containing heterocycles have been successfully installed on the A-ring.

One notable example is the synthesis of 1,2-oxazine-fused derivatives. This is achieved through a Michael addition of nitromethane (B149229) to a methyl (E)-2-benzylidenebetulonate derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization. nih.govnih.gov This reaction has been shown to be highly diastereoselective. nih.govnih.gov

Furthermore, pyran-fused compounds have been synthesized via a one-pot microwave-assisted Michael addition of malononitrile (B47326) to an α,β-unsaturated carbonyl derivative of methyl betulonate, which is followed by an intramolecular cyclization. nih.gov The construction of pyridine-fused analogues has also been reported, highlighting the versatility of the A-ring for accommodating diverse heterocyclic systems. mdpi.com

Table 1: Examples of A-Ring Rearrangements and Fused Heterocycles

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Dihydrobetulin | 1. PhCOCl, Py; 2. CrO₃, acetone, H₂SO₄; 3. NH₂OH·HCl, Py; 4. TsCl, Py | 3,4-seco-lupane 3-nitrile | researchgate.net |

| 3,4-seco-lupane 3-nitrile | H₂SeO₃, 1,4-dioxane, reflux | 24-Aldehyde-3,4-seco-lupane derivative | researchgate.net |

| Methyl (E)-2-benzylidenebetulonate | 1. Nitromethane; 2. Nitro group reduction; 3. Intramolecular cyclization | 1,2-Oxazine-fused derivative | nih.govnih.gov |

| Methyl (E)-2-(4-methoxybenzylidene)betulonate | Malononitrile, microwave irradiation | 4H-Pyran-fused derivative | nih.gov |

| Betulonic acid | Propargyl amine, CuCl | Pyridine-fused derivative | mdpi.com |

Introduction of Heteroatoms and Halogen Substituents

The introduction of heteroatoms and halogens into the A-ring of this compound can significantly influence its physicochemical properties and biological activity.

Heteroatoms: Beyond the construction of fused heterocyclic rings, which inherently introduces heteroatoms like nitrogen and oxygen, direct incorporation of other heteroatoms is a less explored but promising area. Synthetic strategies for sulfur- and phosphorus-containing heterocycles, while not yet extensively applied to the dihydrobetulinic acid scaffold, offer potential avenues for novel modifications. The synthesis of sulfur-containing heterocycles can be achieved through various methods, including ring-enlargement reactions. researchgate.net Similarly, methodologies for the synthesis of phosphorus(V)-substituted N-heterocycles, such as pyridines, pyridazines, pyrimidines, and pyrazines, are well-established and could be adapted for the functionalization of the triterpenoid A-ring. mdpi.com

Halogen Substituents: The introduction of halogen atoms can modulate the lipophilicity and electronic properties of the molecule. While direct halogenation of the A-ring of this compound is not extensively documented, related reactions on similar scaffolds provide insights into potential synthetic routes. For instance, the reaction of A-ring-modified methyl ketones derived from dihydrobetulin with pyridinium (B92312) bromide perbromide in acetic acid has been shown to yield monobromo and dibromo derivatives at the C-24 position. nih.gov Allylic bromination of 3,4-seco-lupane 3-nitriles with N-bromosuccinimide (NBS) has also been reported. researchgate.net These methods suggest that targeted halogenation of the A-ring and its seco-derivatives is feasible. Enzymatic halogenation, using enzymes such as haloperoxidases, presents a green alternative for the synthesis of halogenated compounds and has been successfully applied to terpenes. nih.govrsc.org

Enabling Methodologies in Synthetic Triterpenoid Chemistry

Modern synthetic chemistry offers powerful tools that are increasingly being applied to the complex structures of triterpenoids, enabling the efficient synthesis of novel derivatives and conjugates.

Click Chemistry Protocols for Conjugate Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and versatile method for the synthesis of triterpenoid conjugates. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.

In the context of betulinic acid and its analogues, click chemistry has been extensively used to link the triterpenoid scaffold to various molecules, including other bioactive compounds, fluorescent tags, and molecules that enhance solubility or targeting. The general strategy involves the introduction of either an azide (B81097) or an alkyne functionality onto the triterpenoid, which is then reacted with a corresponding azide- or alkyne-functionalized partner molecule in the presence of a copper(I) catalyst. This results in the formation of a stable 1,2,3-triazole linker.

Biocatalytic Transformations and Enzymatic Approaches

The use of biocatalysts, including whole microbial cells and isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis for the modification of triterpenoids.

Biocatalytic Transformations: Whole-cell biotransformation using fungi and bacteria has been shown to be effective for the modification of lupane-type triterpenoids. These microorganisms possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can catalyze regio- and stereoselective hydroxylations, oxidations, and other transformations at various positions on the triterpenoid skeleton. While much of the research has focused on the conversion of betulin to betulinic acid, these systems hold promise for the targeted modification of this compound, including potential A-ring functionalization.

Enzymatic Approaches: The use of isolated enzymes for triterpenoid modification is a growing field. Halogenases, for example, are enzymes that can catalyze the incorporation of halogen atoms into organic molecules under mild conditions. nih.govfrontiersin.orgmdpi.commdpi.com These enzymes are classified based on their mechanism and cofactor requirements and include haloperoxidases and flavin-dependent halogenases. frontiersin.org The application of these enzymes to this compound could provide a direct and selective route to novel halogenated derivatives. While the enzymatic A-ring rearrangement of triterpenoids is not yet a widely established methodology, the discovery of isomerases involved in the skeletal rearrangements of other triterpenoids suggests the potential for future biocatalytic approaches to A-ring modifications. researchgate.net

Table 2: Summary of Enabling Methodologies

| Methodology | Description | Application to this compound |

|---|---|---|

| Click Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition for the efficient formation of triazole-linked conjugates. | Synthesis of conjugates with other molecules to enhance properties or introduce new functionalities. |

| Biocatalytic Transformations | Use of whole microbial cells (fungi, bacteria) to perform regio- and stereoselective modifications. | Potential for hydroxylation, oxidation, and other functionalizations of the A-ring and other positions. |

| Enzymatic Approaches | Application of isolated enzymes (e.g., halogenases, isomerases) for specific chemical transformations. | Potential for selective halogenation and future development of enzymatic A-ring rearrangements. |

Structure Activity Relationship Sar Studies for Acetyl Dihydrobetulinic Acid Derivatives

Correlative Analysis of Chemical Structure and Biological Activity

Systematic modifications of the acetyl dihydrobetulinic acid scaffold have revealed critical insights into the structural requirements for its pharmacological activities. The primary sites for chemical alteration include the C-3 and C-28 positions, the A-ring, and other peripheral locations on the pentacyclic triterpenoid (B12794562) core.

Influence of C-3 Substituent Nature and Stereochemistry on Bioactivity

The substituent at the C-3 position plays a pivotal role in modulating the biological activity of dihydrobetulinic acid derivatives. The presence of a polar substituent at this position is often considered essential for the pharmacological activities of pentacyclic triterpenes. nih.gov For instance, the introduction of a 3-carboxyacyl group has been shown to increase the antiproliferative activity of betulin (B1666924) derivatives. mdpi.com Specifically, derivatives with a dimethylglutaric acid at C-3 have demonstrated significant activity. mdpi.com

The nature and size of the ester group at C-3 can significantly impact cytotoxicity. Studies have shown that while an acetyl group is a common starting point, modifications can lead to improved potency. For example, some 3-O-acyl derivatives, such as 3-O-glutaryl-betulinic acid and 3-O-succinyl-betulinic acid, have exhibited better cytotoxicity against certain cancer cell lines than the parent betulinic acid. tandfonline.com The stereochemistry at C-3 is also crucial, with different orientations of substituents potentially leading to variations in activity. d-nb.info

Role of C-28 Side Chain Character and Length in Activity Modulation

The C-28 position, typically a carboxylic acid in betulinic acid, is a key pharmacophore that can be extensively modified to alter biological activity. google.comresearchgate.net Esterification or amidation at this position can lead to compounds with enhanced potency. For example, the introduction of amino acid conjugates at the C-28 position has been shown to improve both solubility and cytotoxicity. nih.gov

The length and nature of the side chain at C-28 are critical for activity, particularly in the context of anti-HIV agents. nih.gov Research has indicated that an optimal linker length of 7 to 9 carbons in the C-28 side chain is often associated with maximal anti-HIV-1 entry activity. nih.gov Specifically, for compounds with a C28 –(CH2)n-NH-COR side chain, the optimal linker length is 7 or 8 methylene (B1212753) groups, while for those with a C28 –(CH2)n-CO-NHR side chain, it is 8 or 9 methylene groups. nih.gov Furthermore, the terminal group on this side chain is also important, with a glutamine group being favored for potent anti-HIV-1 activity. nih.gov

In the context of anticancer activity, the antiproliferative effect can change significantly with the length of the carbon chain at C-28. nih.gov Derivatives with C-28 amino substitutions have demonstrated stronger antiproliferative abilities. nih.gov

| Compound Type | Modification at C-28 | Key Finding | Reference |

|---|---|---|---|

| Anti-HIV Derivatives | –(CH2)n-NH-COR | Optimal linker length of 7 or 8 methylene groups for maximal activity. | nih.gov |

| Anti-HIV Derivatives | –(CH2)n-CO-NHR | Optimal linker length of 8 or 9 methylene groups for maximal activity. | nih.gov |

| Anti-HIV Derivatives | Terminal Amino Acid | A terminal glutamine group is favored for potent activity. | nih.gov |

| Anticancer Derivatives | Amino-functionalized chains | Introduction of guanidine (B92328) groups enhanced cytotoxic activities. | mdpi.com |

Importance of the Intact Pentacyclic Triterpenoid Core for Pharmacological Effects

The rigid pentacyclic lupane-type triterpenoid skeleton serves as a crucial scaffold for the biological activity of this compound derivatives. nih.gov This core structure correctly positions the functional groups at C-3 and C-28 for interaction with their biological targets. nih.gov While modifications to the substituents are key to modulating activity, the integrity of the pentacyclic ring system is generally considered essential for maintaining the pharmacological effects. researchgate.net The triterpenoid core acts as a "molecular docker," orienting the pharmacophoric side chains. nih.gov

Impact of A-Ring Modifications on Efficacy and Selectivity

Modifications to the A-ring of the triterpenoid skeleton can significantly influence the efficacy and selectivity of the resulting derivatives. Introducing electronegative substituents at the C-2 position has been shown to lower the IC50 values against cancer cells. researchgate.net Furthermore, fusing heterocyclic rings to the C-2 and C-3 positions of the A-ring can yield novel compounds with improved anticancer activity compared to the parent betulinic acid. google.com For instance, the creation of 2,3-seco-ring A derivatives has led to compounds with high cytotoxicity and selectivity against certain cancer cell lines. cjnmcpu.com Such modifications highlight the potential of A-ring engineering to discover drug candidates with enhanced properties. cjnmcpu.com

| A-Ring Modification | Observed Effect | Reference |

|---|---|---|

| Electronegative substituent at C-2 | Lowered IC50 against cancer cells | researchgate.net |

| Fusion of heterocyclic ring at C-2 and C-3 | Improved anticancer activity | google.com |

| 2,3-seco-ring A derivatives | High cytotoxicity and selectivity | cjnmcpu.com |

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationships)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become invaluable tools for understanding the SAR of this compound derivatives. These approaches aim to build mathematical models that correlate the chemical structures of compounds with their biological activities.

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of betulinic acid derivatives with anti-HIV and anti-tumor activities. researchgate.netnih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

For instance, a 3D-QSAR study on anti-tumor derivatives indicated that near the C-3 position, non-bulky, negatively charged, electron-donating, hydrophobic, and hydrogen-bond-accepting groups are favored for activity. nih.gov Conversely, around the C-28 site, bulky, positively charged, electron-withdrawing, and hydrophobic groups are preferred. nih.gov

QSAR models have also been developed to predict the anti-HIV maturation inhibitory activity of betulinic acid derivatives. cmu.ac.th These models, based on 3D descriptors, have been used to design new derivatives with potentially higher potency. cmu.ac.th The validation of these models through the synthesis and testing of new compounds confirms their predictive power and utility in guiding the design of more effective therapeutic agents. nih.gov

Molecular and Cellular Mechanisms of Action of Acetyl Dihydrobetulinic Acid and Analogues

Research on Antineoplastic Mechanisms

A primary mechanism through which acetyl dihydrobetulinic acid and its analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or malignant cells and is often dysregulated in cancer.

Research has demonstrated that analogues of this compound, such as betulinic acid, can directly target mitochondria, leading to the permeabilization of the mitochondrial outer membrane. researchgate.net This event is a critical step in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential results in the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol. researchgate.net Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates a cascade of caspases, the executioner enzymes of apoptosis. mdpi.com Studies on betulinic acid have shown that its pro-apoptotic effects are associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov The upregulation of Bax and downregulation of Bcl-2 facilitates the release of cytochrome c and activation of caspase-9 and caspase-3, ultimately leading to the degradation of cellular components and apoptotic cell death. nih.gov

A significant finding in the study of betulinic acid, a close analogue of this compound, is its ability to induce apoptosis independently of the p53 tumor suppressor protein and the CD95 (Fas/APO-1) death receptor pathway. nih.gov Many conventional chemotherapeutic agents rely on a functional p53 pathway to trigger apoptosis. nih.gov However, betulinic acid has been shown to be effective in tumor cells with mutated or deficient p53, suggesting a broader therapeutic potential. researchgate.net The apoptotic pathway triggered by betulinic acid does not depend on the interaction between the CD95 receptor and its ligand, a key signaling axis in the extrinsic pathway of apoptosis. nih.gov This indicates that the compound primarily utilizes the intrinsic, mitochondria-mediated apoptotic pathway to induce cancer cell death.

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. Analogues of this compound have been shown to modulate the expression of these critical proteins. Studies on betulinic acid have demonstrated a significant decrease in the expression of the anti-apoptotic protein Bcl-2, alongside an increase in the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a key determinant in tipping the cellular balance towards apoptosis. The altered expression of these proteins contributes to the permeabilization of the mitochondrial membrane and the subsequent activation of the caspase cascade. nih.gov

| Protein Family | Protein | Effect of Betulinic Acid Treatment | Reference |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Decreased expression | nih.govnih.gov |

| Bcl-2 Family (Pro-apoptotic) | Bax | Increased expression | nih.govnih.gov |

Cell Cycle Arrest and Progression Regulation

In addition to inducing apoptosis, this compound analogues can also inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Betulinic acid has been observed to induce cell cycle arrest at the G2/M phase in human leukemia cells. nih.gov This arrest is associated with the downregulation of cyclin A and cyclin B1, key regulatory proteins for the G2/M transition. nih.gov Furthermore, an upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 has been noted, which further contributes to the blockage of cell cycle progression. nih.gov In some cancer cell lines, derivatives of betulinic acid have been shown to cause cell cycle arrest in the G0/G1 phase. mdpi.com

Interaction with DNA Topoisomerases (Type I and Type II Inhibition)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and chromosome segregation. These enzymes are well-established targets for anticancer drugs. Dihydrobetulinic acid, a direct analogue of this compound, has been identified as a potent inhibitor of both eukaryotic DNA topoisomerase I and topoisomerase II. nih.gov Unlike some topoisomerase inhibitors that stabilize the enzyme-DNA cleavable complex, dihydrobetulinic acid acts as a catalytic inhibitor. nih.govnih.gov It prevents the interaction between the topoisomerase enzyme and the DNA substrate, thereby inhibiting the catalytic activity of the enzyme without inducing DNA cleavage. nih.gov This mode of action differentiates it from topoisomerase poisons like camptothecin (B557342) and etoposide. nih.gov The inhibitory activity of dihydrobetulinic acid against topoisomerase I has been reported with an IC50 value of 0.5 µM. nih.gov

| Enzyme | Compound | IC50 | Mechanism of Inhibition | Reference |

| DNA Topoisomerase I | Dihydrobetulinic Acid | 0.5 µM | Catalytic inhibitor; prevents enzyme-DNA interaction | nih.gov |

| DNA Topoisomerase II | Dihydrobetulinic Acid | - | Dual inhibitor; prevents enzyme-DNA binary complex formation | nih.gov |

Modulation of Intracellular Signaling Cascades

This compound and its related compounds exert significant biological effects by modulating crucial intracellular signaling cascades. These pathways govern fundamental cellular processes, and their dysregulation is a hallmark of various diseases, including cancer. The therapeutic potential of these triterpenoids lies in their ability to selectively inhibit pro-survival pathways while activating stress-response pathways that can lead to programmed cell death in pathological cells.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comyoutube.com Its aberrant activation is a frequent event in many human cancers. Betulinic acid (BA) and its derivatives have been shown to effectively suppress this pathway. mdpi.comnih.gov Studies on hepatocellular carcinoma cells demonstrated that BA could significantly inhibit the phosphorylation levels of key proteins such as PI3K, AKT, and mTOR. mdpi.com This inhibition disrupts the downstream signaling that promotes cell survival, ultimately leading to apoptosis. nih.govnih.gov Similarly, monophthalates of betulinic acid have been reported to inhibit AKT phosphorylation in oncogenic K-RAS mutant cell lines. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is another critical target. mdpi.com NF-κB plays a pivotal role in inflammation, immune responses, and cell survival, and its constitutive activation contributes to tumorigenesis and chemoresistance. nih.govresearchgate.net Betulinic acid has been shown to suppress NF-κB activation in various models. mdpi.commdpi.com This inhibition is often achieved by preventing the degradation of its inhibitor, IκBα, which blocks the translocation of the active NF-κB p65 subunit to the nucleus. mdpi.comresearchgate.net By blocking this pathway, betulinic acid derivatives can reduce the expression of pro-inflammatory cytokines and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis. mdpi.comnih.gov

Below is a table summarizing the inhibitory effects of Betulinic Acid on key signaling proteins in different cancer cell lines.

| Cell Line | Target Protein | Observed Effect |

| HepG2, SMMC-7721 (Liver) | p-PI3K, p-AKT, p-mTOR | Suppression of phosphorylation levels. mdpi.comnih.gov |

| HeLa (Cervical) | PI3K, Akt | Downregulation of expression. nih.gov |

| Pancreatic Acinar Cells | Iκ-Bα | Inhibition of degradation. mdpi.com |

| Pancreatic Acinar Cells | NF-κB p65 | Reduction of nuclear translocation. mdpi.com |

In contrast to their inhibitory effects on survival pathways, betulinic acid and its analogues can activate stress-activated protein kinase pathways, such as the p38 Mitogen-Activated Protein Kinase (p38/MAPK) pathway. researchgate.net The MAPK signaling cascades are crucial in translating extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.gov Activation of the p38/MAPK pathway, in particular, is often associated with cellular stress responses leading to programmed cell death. nih.gov Studies have indicated that the pro-apoptotic activity of betulinic acid is linked to the activation of the MAPK pathway, which may be a response to the generation of reactive oxygen species (ROS). researchgate.net This activation can, in turn, trigger downstream events that culminate in apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

A key mechanism underlying the anticancer activity of this compound and its analogues is the induction of oxidative stress. nih.gov These compounds can promote the generation of intracellular Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, within cancer cells. nih.govresearchgate.netnih.gov While normal cells can manage a certain level of ROS, excessive production overwhelms the cellular antioxidant defense systems, leading to oxidative stress. nih.govtandfonline.com This condition causes damage to vital cellular components, including lipids, proteins, and DNA. nih.gov

The increase in ROS can directly trigger the mitochondrial pathway of apoptosis. nih.govuni.lu Oxidative damage to the mitochondrial membrane leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govuni.lu For instance, in human laryngeal carcinoma cells, betulinic acid was found to increase ROS production, which was directly linked to the induction of apoptosis through the mitochondrial pathway. nih.gov This ROS-mediated mechanism appears to be selective for cancer cells, contributing to the therapeutic window of these compounds. jpccr.eunih.gov

Anti-Angiogenic Effects via Cellular Pathway Modulation

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Betulinic acid and its derivatives have demonstrated significant anti-angiogenic properties. nih.govnih.gov A primary mechanism for this effect is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov VEGF is a potent stimulator of angiogenesis, and its expression is often upregulated in tumors. ccij-online.org

Betulinic acid has been shown to suppress the expression of VEGF by targeting transcription factors, such as Specificity protein 1 (Sp1), that regulate the VEGF gene. nih.gov In prostate cancer cells, betulinic acid-mediated degradation of Sp proteins led to a marked reduction in VEGF levels. nih.gov Furthermore, in hypoxic conditions, which are common in tumors, betulinic acid can suppress the binding of other critical transcription factors like STAT3 and HIF-1α to the VEGF promoter region, further inhibiting its expression. mdpi.comnih.gov By disrupting these signaling pathways that control the production of pro-angiogenic factors, this compound analogues can effectively cut off the tumor's blood supply, thereby inhibiting its growth and potential to spread. nih.govnih.gov

Research on Antiviral Mechanisms (e.g., Anti-HIV Activity)

Derivatives of dihydrobetulinic acid have been extensively investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govacs.org Their unique mechanism of action targets a late stage in the viral lifecycle, offering a distinct advantage over many other classes of antiretroviral drugs. nih.govnih.gov

Viral Maturation Inhibition through Gag Polyprotein Processing Interference

The primary anti-HIV mechanism of action for derivatives of this compound, most notably Bevirimat (B1684568) [3-O-(3′,3′-dimethylsuccinyl)-betulinic acid], is the inhibition of viral maturation. nih.govasm.orgpatsnap.com HIV produces its structural proteins as a large precursor molecule known as the Gag polyprotein. nih.gov For the virus to become infectious, this polyprotein must be precisely cleaved by the viral protease into its individual functional components (matrix, capsid, nucleocapsid, etc.). asm.orgnih.gov This proteolytic processing allows the viral core to condense and form its characteristic conical shape, a step essential for infectivity. asm.org

Bevirimat and related compounds specifically block the final and critical cleavage event in this cascade: the separation of the capsid protein (CA) from spacer peptide 1 (SP1). nih.govasm.orgnih.gov Instead of inhibiting the protease enzyme directly, these maturation inhibitors bind to the Gag polyprotein itself, at or near the CA-SP1 cleavage site. nih.govpnas.org This binding is thought to stabilize the immature hexagonal lattice structure of Gag, sterically hindering the protease from accessing and cleaving the junction. asm.orgacs.org As a result, the viral particles are released from the host cell with an unprocessed Gag layer, lacking a mature, condensed core. These particles are non-infectious, effectively halting the spread of the virus. nih.govasm.orgpnas.org

The table below highlights key derivatives and their mechanism against HIV-1.

| Compound Name/Class | Specific Target | Mechanism of Action | Reference(s) |

| Bevirimat (PA-457) | Gag Polyprotein (CA-SP1 Junction) | Binds to Gag, blocks protease access, prevents CA-SP1 cleavage, inhibits maturation. | nih.govasm.orgnih.gov |

| Dihydrobetulinic Acid Derivatives | HIV-1 Replication | Potent inhibition of viral replication. | nih.gov |

| Betulinic Acid Derivatives | HIV-1 Entry / Maturation | Can inhibit either viral entry or maturation depending on chemical modification site. | nih.govnih.gov |

Molecular Interactions with Viral and Host Cell Receptors

The antiviral activity of this compound analogues is rooted in their specific molecular interactions with viral surface proteins and, in some cases, host cell receptors. A key target for many of these compounds is the viral attachment protein, which mediates the initial contact between the virus and the host cell. For influenza virus, this protein is hemagglutinin (HA). nih.gov

Studies have shown that betulinic acid derivatives can directly target the HA protein, preventing the virion from attaching to its sialic acid receptors on the host cell surface. nih.gov Molecular docking and biophysical analyses have confirmed that these compounds can bind with high affinity to pockets within the HA structure, particularly in the stem region, which is crucial for the conformational rearrangements that drive membrane fusion. mdpi.comnih.gov By binding to this region, the compounds stabilize the pre-fusion state of the HA trimer, thereby inhibiting the fusion process. mdpi.com This interaction prevents the virus from entering the cell and releasing its genome. The ability to target conserved regions of viral glycoproteins like the HA stem suggests a potential for broad-spectrum activity against different viral subtypes. mdpi.comuu.nl

Research on Antiprotozoal Mechanisms (e.g., Antileishmanial Activity)

Dihydrobetulinic acid (DHBA), the precursor to this compound, has been identified as a potent antileishmanial agent. nih.govnih.gov Research has demonstrated its efficacy against both the promastigote and amastigote stages of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov The inhibitory concentrations (IC50) have been reported to be 2.6 µM for promastigotes and 4.1 µM for amastigotes. nih.govnih.gov Furthermore, derivatives of betulinic acid have also shown significant activity against various Leishmania species, including L. amazonensis, L. major, and L. infantum. frontiersin.org Studies indicate that modifications at the C-3 position of the betulinic acid scaffold, such as acetylation, can maintain or even increase leishmanicidal activity.

Targeting Parasitic DNA Topoisomerases

A primary mechanism for the antileishmanial activity of dihydrobetulinic acid is the inhibition of parasitic DNA topoisomerases. nih.govnih.gov Specifically, DHBA acts as a dual inhibitor of both DNA topoisomerase I and II in L. donovani. nih.govnih.gov These enzymes are vital for parasite survival as they manage the topology of DNA during replication, transcription, and recombination.

Unlike some topoisomerase inhibitors that stabilize the enzyme-DNA "cleavable complex" and lead to DNA strand breaks, DHBA is a catalytic inhibitor (a class II inhibitor). nih.govdoi.org Its mechanism involves preventing the initial binding of the topoisomerase enzyme to the DNA substrate. nih.gov This abrogation of the enzyme-DNA binary complex formation effectively halts the enzyme's function without inducing DNA cleavage, which distinguishes it from "topoisomerase poisons" like camptothecin. nih.govdoi.org This targeted inhibition of essential parasitic enzymes provides a clear molecular basis for its antiprotozoal effects. nih.gov

Induction of Apoptosis in Protozoan Parasites

The inhibition of DNA topoisomerases by dihydrobetulinic acid ultimately leads to programmed cell death, or apoptosis, in Leishmania parasites. nih.govnih.gov Evidence for apoptosis includes the characteristic formation of DNA ladders observed during agarose (B213101) gel electrophoresis of DNA from DHBA-treated parasites. nih.gov Morphological changes consistent with apoptosis, such as membrane blebbing and body deformation, have also been observed in parasites treated with related betulinic acid derivatives. frontiersin.org

The induction of apoptosis is a direct consequence of the disruption of essential cellular processes caused by topoisomerase inhibition. nih.gov By triggering this self-destruction pathway, the compound effectively eliminates the parasite. This mechanism of inducing apoptosis is a key component of its potent antileishmanial activity. nih.govfrontiersin.org

Research on Anti-inflammatory Signaling Pathways

Analogues of this compound, particularly betulinic acid, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. The primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. scienceopen.comjmb.or.kr

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Betulinic acid has been shown to block the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α. nih.gov This keeps NF-κB sequestered in the cytoplasm and unable to initiate the transcription of inflammatory mediators.

The MAPK pathway, which includes kinases like p38, JNK, and ERK, is also a critical regulator of inflammation. Betulinic acid and its analogues can suppress the phosphorylation of these kinases, thereby downregulating the inflammatory cascade. jmb.or.kr Additionally, some studies suggest that betulinic acid can exert its anti-inflammatory effects by acting as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonist. nih.gov

Table 1: Key Molecular Targets in Anti-inflammatory Signaling Pathways Modulated by Betulinic Acid and Analogues

| Signaling Pathway | Key Molecular Target | Effect of Compound | Outcome |

|---|---|---|---|

| NF-κB Pathway | IKK (IκB kinase) | Inhibition | Prevents IκB-α phosphorylation |

| IκB-α | Inhibition of Degradation | NF-κB (p50/p65) remains in cytoplasm | |

| NF-κB (p65) | Inhibition of Nuclear Translocation | Decreased transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) | |

| MAPK Pathway | p38 | Inhibition of Phosphorylation | Downregulation of inflammatory response |

| JNK | Inhibition of Phosphorylation | Downregulation of inflammatory response | |

| ERK1/2 | Inhibition of Phosphorylation | Downregulation of inflammatory response |

| PPAR Pathway | PPARγ | Antagonism/Modulation | Contribution to anti-inflammatory effects |

Research on Metabolic Modulation Mechanisms (e.g., Antihyperglycemic, Antihyperlipidemic)

Research on derivatives of dihydrobetulinic acid and its analogues has uncovered significant metabolic modulating effects, including antihyperglycemic and antihyperlipidemic activities. These effects are mediated through the regulation of central metabolic sensors and pathways, such as AMP-activated protein kinase (AMPK) and Peroxisome Proliferator-Activated Receptors (PPARs). sci-hub.stnih.gov

Betulinic acid has been shown to activate AMPK, a key cellular energy sensor. sci-hub.st Activation of AMPK stimulates glucose uptake in muscle cells and induces the oxidation of fatty acids, while simultaneously inhibiting lipid synthesis (lipogenesis). sci-hub.stnih.govmdpi.com This dual action helps to lower blood glucose levels and reduce the accumulation of lipids.

Furthermore, derivatives of the related dihydrobetulonic acid have been identified as dual PPARα/γ agonists. nih.gov PPARγ activation is a well-known mechanism for improving insulin (B600854) sensitivity, while PPARα activation primarily regulates lipid metabolism by increasing fatty acid oxidation. By activating both receptors, these compounds can simultaneously improve glucose tolerance and reduce blood triglyceride levels. nih.gov

Table 2: Mechanisms of Metabolic Modulation by Dihydrobetulinic Acid Analogues

| Metabolic Effect | Key Pathway/Receptor | Mechanism of Action | Reference |

|---|---|---|---|

| Antihyperglycemic | AMPK Activation | Stimulates glucose uptake in muscle cells. | sci-hub.st |

| PPARγ Agonism/Modulation | Improves insulin sensitivity. | nih.govmdpi.com | |

| Antihyperlipidemic | AMPK Activation | Inhibits acetyl-CoA carboxylase (ACC), suppressing fatty acid synthesis and stimulating fatty acid oxidation. | sci-hub.stmdpi.com |

Regulation of Glucose Uptake and Glycogen Synthesis

Analogues of this compound have demonstrated notable effects on glucose homeostasis, primarily through the regulation of glucose uptake and the inhibition of enzymes involved in carbohydrate digestion. These actions suggest a potential therapeutic role in managing hyperglycemia.

Betulinic acid has been shown to stimulate glucose uptake in adipocytes, which are crucial for maintaining glucose balance. koreascience.kr This stimulation occurs through two primary signaling pathways: the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway. koreascience.kr Betulinic acid promotes the phosphorylation of key proteins in the insulin signaling cascade, including insulin receptor substrate 1-tyrosine (IRS-1tyr), which in turn activates phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt). koreascience.kr The activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating increased glucose entry into the cell. koreascience.krresearchgate.net

Simultaneously, betulinic acid activates AMPK, a critical energy sensor in cells. koreascience.kr The activation of AMPK also promotes the translocation of GLUT4 to the cell surface, further enhancing glucose uptake. koreascience.kr The combined activation of both the PI3K/Akt and AMPK pathways by betulinic acid results in a significant increase in cellular glucose uptake. koreascience.kr Studies in 3T3-L1 adipocytes have demonstrated a dose-dependent increase in glucose uptake with betulinic acid treatment. koreascience.kr For instance, a 20 μM concentration of betulinic acid was found to increase glucose uptake by 185% compared to control cells. koreascience.kr

Furthermore, betulinic acid acts as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. researchgate.net While PPARγ agonists are known to improve insulin sensitivity, this antagonistic action of betulinic acid has also been linked to increased basal glucose uptake in 3T3-L1 adipocytes, suggesting an insulin-independent mechanism. researchgate.netnih.gov

In addition to direct effects on glucose uptake, betulinic acid also influences carbohydrate digestion through the inhibition of key enzymes. It has been shown to inhibit both α-amylase and α-glucosidase. tandfonline.comnih.gov By inhibiting these enzymes, betulinic acid can delay the breakdown of carbohydrates in the intestine, leading to a slower absorption of glucose and a reduction in postprandial hyperglycemia. tandfonline.com

The inhibitory effects of betulinic acid on these enzymes have been quantified in various studies, with IC50 values indicating its potency.

Table 1: Effect of Betulinic Acid on Glucose Uptake and Related Enzymes

| Parameter | Cell Line/Enzyme | Effect | Reported Value | Reference |

|---|---|---|---|---|

| Glucose Uptake | 3T3-L1 Adipocytes | Stimulation | 185% increase at 20 μM | koreascience.kr |

| α-Amylase Inhibition | Porcine Pancreatic α-Amylase | Inhibition (IC50) | 150.12 ± 2.46 μM | tandfonline.com |

| 70.02 μg/mL | nih.gov | |||

| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-Glucosidase | Inhibition (IC50) | 19.45 ± 0.74 μM | tandfonline.com |

| 16.83 ± 1.16 μM | nih.gov | |||

| 0.27 μg/mL | nih.gov |

Derivatives of dihydrobetulonic acid have also been investigated for their potential in managing diabetes. These compounds have been identified as dual PPARα/γ agonists. mdpi.com Activation of both PPARα and PPARγ receptors can lead to improved insulin sensitivity and glucose tolerance, further highlighting the potential of this compound analogues in the regulation of glucose metabolism. mdpi.com

Inhibition of Lipid Synthesis Enzymes and Pathways

Analogues of this compound have also been shown to modulate lipid metabolism, primarily through the inhibition of key enzymes involved in lipid digestion and synthesis. These findings suggest a role in controlling dyslipidemia and obesity.

One of the primary mechanisms by which betulinic acid affects lipid metabolism is through the inhibition of pancreatic lipase (B570770). nih.govresearchgate.net This enzyme is crucial for the digestion of dietary fats in the small intestine. By inhibiting pancreatic lipase, betulinic acid can reduce the absorption of fats, thereby contributing to an anti-obesity effect. nih.gov The inhibitory concentration (IC50) of betulinic acid on pancreatic lipase has been reported to be 21.10 μM. nih.govresearchgate.net Another study reported an IC50 value of 24.05 ± 0.68 μM. tandfonline.com

In addition to its effects on fat digestion, betulinic acid also directly impacts lipid synthesis within cells. Research has shown that betulinic acid can decrease the expression and activity of fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. nih.govresearchgate.net This inhibition of FAS is mediated through the transcriptional suppression of Yin Yang 1 (YY1), which leads to a reduction in triglyceride accumulation in hepatocytes. nih.gov

Furthermore, betulinic acid has been observed to increase the phosphorylation of acetyl-CoA carboxylase (ACC). researchgate.net ACC is the rate-limiting enzyme in fatty acid biosynthesis, and its phosphorylation leads to its inactivation. By promoting the phosphorylation of ACC, betulinic acid effectively diminishes its activity, thereby reducing the synthesis of fatty acids. researchgate.net

Dihydrobetulonic acid derivatives have also demonstrated beneficial effects on lipid profiles. As dual PPARα/γ agonists, these compounds have been shown to reduce blood triglyceride levels in animal models, which is consistent with the known roles of PPARα in regulating lipid metabolism. mdpi.com

Table 2: Inhibitory Effects of Betulinic Acid on Lipid Synthesis Enzymes

| Enzyme | Effect | Reported IC50 Value | Reference |

|---|---|---|---|

| Pancreatic Lipase | Inhibition | 21.10 μM | nih.govresearchgate.net |

| 24.05 ± 0.68 μM | tandfonline.com | ||

| 1.70 μg/mL | nih.gov | ||

| Fatty Acid Synthase (FAS) | Inhibition of expression and activity | Not reported as IC50 | nih.gov |

| Acetyl-CoA Carboxylase (ACC) | Increased phosphorylation (inactivation) | Not reported as IC50 | researchgate.net |

Preclinical Efficacy Research and Mechanistic Validation of Acetyl Dihydrobetulinic Acid Derivatives

In Vitro Efficacy Studies in Defined Cellular Systems

Evaluation in Diverse Cancer Cell Lines and Models of Drug Resistance

The cytotoxic potential of dihydrobetulin derivatives has been systematically evaluated against a broad spectrum of human cancer cell lines. One notable derivative, a methyl ketone designated as MK (or methyl ketone 31), demonstrated significant antiproliferative activity. Its efficacy was tested against a panel of nine human cancer cell lines, showing high cytotoxicity with IC50 values ranging from 0.7 to 16.6 µM.

A critical aspect of this research involves assessing efficacy in models of multidrug resistance (MDR), a major obstacle in clinical oncology. MDR is often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. The MK derivative was evaluated against the HBL-100/Dox breast cancer cell line, which overexpresses P-gp and is resistant to doxorubicin. Notably, this resistant cell line was found to be more susceptible to the toxic effects of MK than its non-resistant counterpart, HBL-100.

While some betulinic acid derivatives have been shown to reverse P-gp-mediated drug resistance, studies involving the Rhodamine 123 efflux test indicated that the MK derivative is neither an inhibitor nor a substrate of P-gp. Instead, its cytotoxic effect in resistant cells is attributed to the activation of the ROS-mediated mitochondrial pathway, leading to apoptosis. This is evidenced by positive Annexin V-FITC staining, cell cycle arrest in the G0/G1 phase, mitochondrial dysfunction, cytochrome c release, and the activation of caspases-9 and -3.

Similarly, another betulinic acid derivative, SYK023, has shown enhanced selectivity and cytotoxicity on lung cancer cells in vitro compared to the parent compound.

Table 1: In Vitro Cytotoxicity of Dihydrobetulin Derivative (MK)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 1.9 |

| HCT116 | Colon | 1.1 |

| RD TE32 | Soft Tissue Sarcoma | 0.7 |

| MS | Melanocytes | 1.0 |

| A549 | Lung | 1.4 |

| PC-3 | Prostate | 1.3 |

| HEpG2 | Liver | 1.6 |

| HBL-100 | Breast | 16.6 |

Antiviral Activity Assessment in Cell Culture Models

The antiviral potential of acetyl dihydrobetulinic acid and related compounds has been explored against several viruses. Early studies identified betulinic acid and dihydrobetulinic acid derivatives as potent anti-HIV agents. Specifically, betulinic acid hydrazide demonstrated antiviral activity against HIV-1.

Further research into nitrogen-containing derivatives of betulinic acid revealed inhibitory effects on the replication of herpes simplex type I virus. The antiviral activity of these compounds is often associated with the prevention of virus adsorption and invasion into host cells during the early stages of infection, thereby inhibiting the viral replication process.

Antiprotozoal Activity Studies in Parasite Cultures

Derivatives of betulinic acid have been evaluated for their activity against protozoan parasites. A study investigating betulinic acid acetate (B1210297), among other derivatives, assessed its leishmanicidal and trypanocidal activity. The results indicated that modifications at the C-3 position of the betulinic acid structure, such as acetylation, can increase its leishmanicidal activity. Conversely, modifications at both the C-3 and C-28 positions were found to decrease activity against Trypanosoma species.

Enzyme Inhibition Kinetics and Receptor Binding Assays

Investigations into the molecular mechanisms of these derivatives have revealed interactions with specific cellular targets. Certain betulinic acid derivatives have been identified as inverse agonists of the RAR-related orphan receptor gamma (RORγ), a key regulator in the differentiation of pro-inflammatory T helper 17 (Th17) cells. One derivative, (2Z)-2-(2-furanylmethylene)-3-oxolup-20(29)-en-28-oic acid, demonstrated potent inverse agonist activity with IC50 values of 0.4 µM in a RORγ-Gal4 assay and 0.6 µM in a full-length luciferase assay. Thermal stability assays confirmed the binding of these derivatives to the RORγ ligand-binding domain.

Another study explored the interaction between a betulinic acid derivative and the liver X receptor, indicating that the derivative's binding energy was lower than that of the parent betulinic acid, suggesting a stronger interaction. Molecular dynamics simulations showed that van der Waals forces were the primary driver of this binding. The study also suggested that the compound's inhibition of cell proliferation may be related to the regulation of the AKT/mTOR pathway. Furthermore, other derivatives have shown inhibitory effects against the enzyme hyaluronidase.

In Vivo Preclinical Models for Mechanistic Elucidation

Tumor Growth Inhibition in Xenograft Models

The in vivo antitumor efficacy of betulinic acid derivatives has been confirmed in animal models. The novel derivative SYK023 was evaluated in xenograft models of lung cancer. The administration of SYK023 resulted in a significant reduction in both tumor volume and weight. nih.gov These findings corroborate the in vitro data and highlight the potential of these compounds to suppress tumor growth in a living system. nih.govnih.gov

In another study, betulinic acid itself was shown to inhibit tumor growth in athymic nude mice bearing RKO colon cancer cell xenografts. nih.gov The growth of HCT-116 colorectal cancer xenograft tumors was also significantly suppressed by the administration of betulinic acid. nih.gov These in vivo studies provide crucial validation for the anticancer potential observed in cell-based assays.

Efficacy Assessment in Animal Models of Infectious Diseases

The preclinical evaluation of this compound derivatives and structurally related compounds in animal models of infectious diseases has provided crucial insights into their potential therapeutic applications. These in vivo studies are essential for understanding the efficacy, and pharmacokinetic/pharmacodynamic profiles of these compounds in a complex biological system, paving the way for further clinical development. Research has primarily focused on viral and parasitic infections, with some investigations into the effects on bacterial sepsis models.

Antiviral Efficacy

The most significant in vivo research on betulinic acid derivatives has been in the context of Human Immunodeficiency Virus (HIV) infection. Bevirimat (B1684568), a 3-O-(3′,3′-dimethylsuccinyl) derivative of betulinic acid, has been extensively studied.

In a well-established SCID-hu Thy/Liv mouse model of HIV-1 infection, oral administration of bevirimat demonstrated potent antiviral activity. nih.govplos.orgnih.gov Treatment with bevirimat resulted in a dose-dependent reduction in viral load. nih.gov At a dose of 100 mg/kg per day, bevirimat reduced implant HIV-1 RNA by over 2 log10 and decreased p24 levels by 96%. nih.gov This antiviral effect was observed at plasma concentrations that are achievable in humans. nih.govplos.org The study also highlighted the compound's ability to protect immature and mature T cells from virus-induced depletion. plos.orgnih.gov Furthermore, bevirimat was effective when administered up to three days after viral inoculation and showed efficacy against an AZT-resistant HIV-1 clinical isolate. nih.govplos.orgnih.gov

| Compound | Animal Model | Infectious Agent | Key Findings | Reference |

|---|---|---|---|---|

| Bevirimat (3-O-(3′,3′-dimethylsuccinyl) betulinic acid) | SCID-hu Thy/Liv mice | HIV-1 NL4-3 | Dose-dependent reduction in viral RNA (>2 log10 at 100 mg/kg/day). 96% reduction in p24 levels at 100 mg/kg/day. Protection of T cells from depletion. | nih.govplos.orgnih.gov |

| Bevirimat | SCID-hu Thy/Liv mice | AZT-resistant HIV-1 | Potent suppression of viral replication. | nih.govplos.orgnih.gov |

Antiparasitic Efficacy

Derivatives of betulinic acid have also been evaluated for their efficacy against parasitic infections in animal models.

One study investigated the antimalarial activity of betulinic acid acetate in a Plasmodium berghei-infected mouse model. nih.gov The results demonstrated a dose-dependent reduction in parasitemia, indicating the potential of this derivative in the treatment of malaria. nih.gov Another study looked at the in vivo antischistosomal effects of betulinic acid in mice infected with Schistosoma mansoni. Oral administration of betulinic acid at a dose of 400 mg/kg resulted in a 41.9% reduction in worm burden. nih.gov

| Compound | Animal Model | Infectious Agent | Key Findings | Reference |

|---|---|---|---|---|

| Betulinic acid acetate | Mice | Plasmodium berghei | Dose-dependent reduction of parasitemia. | nih.gov |

| Betulinic acid | Mice | Schistosoma mansoni | 41.9% reduction in worm burden at 400 mg/kg. | nih.gov |

Efficacy in Bacterial Sepsis Models

While direct antibacterial efficacy studies in animal models are limited, the therapeutic potential of betulinic acid has been explored in models of sepsis, a life-threatening condition often caused by bacterial infections.

In a cecal ligation and puncture (CLP) surgical sepsis model in mice, pretreatment with betulinic acid was found to negate oxidative lung injury. nih.gov The study showed that betulinic acid decreased levels of oxidants and increased levels of antioxidants in the lungs and plasma. nih.gov Another study using the CLP mouse model found that betulinic acid ameliorated sepsis-induced acute liver injury by inhibiting macrophage NLRP3 inflammasome. nih.gov Mice pretreated with betulinic acid exhibited significantly prolonged survival times. nih.gov

| Compound | Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|---|

| Betulinic acid | Mice (cecal ligation and puncture model) | Surgical Sepsis | Reduced oxidative lung injury by decreasing oxidants and increasing antioxidants. | nih.gov |

| Betulinic acid | Mice (cecal ligation and puncture model) | Sepsis-induced acute liver injury | Prolonged survival time. Inhibited macrophage NLRP3 inflammasome. | nih.gov |

Advanced Analytical and Research Methodologies in Acetyl Dihydrobetulinic Acid Studies

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

The precise chemical structure of Acetyl dihydrobetulinic acid and its quantification rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide definitive evidence of its molecular framework and allow for its accurate measurement in complex mixtures.

Structural Elucidation: The confirmation of the molecular structure of this compound is achieved through several spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are fundamental for establishing the carbon-hydrogen framework. For this compound, NMR would confirm the presence of the acetyl group, typically by a sharp singlet around 2.0 ppm in the ¹H NMR spectrum, and the saturation of the C-20(29) double bond, which differentiates it from acetyl betulinic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides the exact molecular weight and elemental composition of the compound. researchgate.net Fragmentation patterns observed in MS/MS analysis can further confirm the connectivity of the molecule, including the location of the acetyl group. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include carbonyl stretching frequencies for the carboxylic acid and the ester (acetyl) groups, and O-H stretching for the hydroxyl group of the carboxylic acid. researchgate.net

Quantification: Quantitative analysis of this compound is predominantly performed using chromatographic techniques, which separate the compound from other components in a sample.

High-Performance Liquid Chromatography (HPLC): This is the most widely used method for the analysis of betulinic acid and its derivatives. mdpi.comijprajournal.com A reverse-phase (RP-HPLC) setup with a C18 column is typically employed. who.int Detection is commonly achieved using a UV detector, often at wavelengths around 210 nm, as triterpenoids lack strong chromophores. mdpi.comwho.int

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides enhanced sensitivity and selectivity, making it ideal for quantifying low concentrations of the compound in complex biological matrices like plasma or tissue homogenates. researchgate.netalfa-chemistry.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 | who.int |

| Mobile Phase | Acetonitrile, Methanol, and acidified water mixture | who.int |

| Elution | Isocratic | who.int |

| Flow Rate | 1.0 mL/min | who.int |

| Detection | UV at 210 nm | who.int |

| Temperature | 25 °C | who.int |

Advanced Cellular and Molecular Biology Techniques

To investigate the biological effects of this compound, particularly its potential as a therapeutic agent, a range of cellular and molecular biology techniques are employed. These methods probe the compound's influence on cellular health, proliferation, and death.

Flow cytometry is a powerful, high-throughput technique used to analyze individual cells within a population. plos.org It is essential for studying how a compound like this compound affects fundamental cellular processes.

Apoptosis Analysis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect apoptosis. plos.orgnih.gov Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both. plos.orgnih.gov Studies on the parent compound, betulinic acid, have extensively used this method to quantify its apoptosis-inducing effects in various cancer cell lines. nih.govnih.gov

Cell Cycle Analysis: this compound may also affect the cell's progression through the division cycle. By staining cells with a DNA-intercalating dye like Propidium Iodide after cell permeabilization, flow cytometry can measure the DNA content of each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound. nih.gov

| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |

|---|---|---|

| Viable (Live) | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic / Necrotic | Positive | Positive |

To understand the molecular pathways affected by this compound, it is crucial to analyze changes in gene and protein expression.

Western Blot: This technique is used to detect and quantify specific proteins from a cell lysate. In the context of this compound research, Western blotting would be used to measure the levels of key proteins involved in apoptosis (e.g., caspases, PARP, and members of the Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs, p21, and p27). nih.gov For instance, the cleavage of caspase-3 and PARP are hallmark indicators of apoptosis that can be readily detected. medicinacomplementar.com.brdiva-portal.org

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is used to measure the expression levels of specific genes by quantifying their messenger RNA (mRNA) transcripts. This can reveal if this compound treatment leads to the up- or down-regulation of genes involved in apoptosis, cell survival, or proliferation pathways.

Immunofluorescence: This imaging technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. For example, immunofluorescence could be used to observe the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway that has been observed with betulinic acid treatment. nih.gov

Visualizing the effects of this compound on cell structure provides direct evidence of its biological activity.